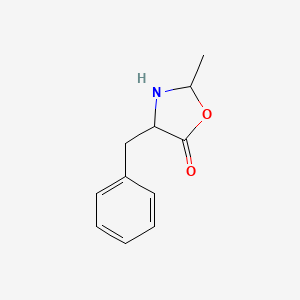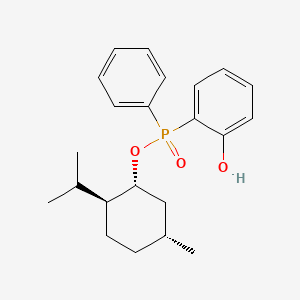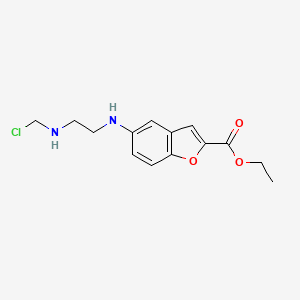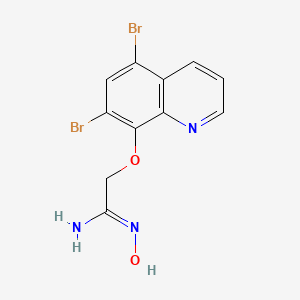
5ClPh3OHTriazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions usually involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-1-phenyl-3-keto-1,2,4-triazole.
Reduction: Formation of 5-chloro-1-phenyl-3-amino-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antifungal and anticancer properties.
Industry: Used in the development of corrosion inhibitors and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other enzymes and receptors, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-hydroxy-1,2,4-triazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1-phenyl-1,2,4-triazole: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
5-Chloro-1-phenyl-3-methyl-1,2,4-triazole: Contains a methyl group instead of a hydroxyl group, which may alter its chemical properties and biological activity.
Uniqueness
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is unique due to the presence of both the chlorine atom and the hydroxyl group This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
62036-22-0 |
|---|---|
Formule moléculaire |
C8H6ClN3O |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Clé InChI |
NPTJCUBAMHRVCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)




![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
